Cas no 398456-80-9 (4-fluoro-2-methoxybenzene-1-thiol)

4-Fluoro-2-methoxybenzene-1-thiol is a fluorinated aromatic thiol compound characterized by the presence of a methoxy group at the ortho position relative to the thiol functionality. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty materials. The fluorine substituent enhances electron-withdrawing properties, while the methoxy group contributes to steric and electronic modulation. The thiol moiety allows for versatile functionalization, including nucleophilic substitution or metal coordination. Its stability and selectivity make it suitable for applications requiring precise molecular modifications. Proper handling is advised due to the potential reactivity of the thiol group.
4-fluoro-2-methoxybenzene-1-thiol structure
398456-80-9 structure
Product Name:4-fluoro-2-methoxybenzene-1-thiol
CAS No:398456-80-9
MF:C7H7FOS
MW:158.193284273148
MDL:MFCD11111073
CID:299902
PubChem ID:22139691
Update Time:2025-06-27

4-fluoro-2-methoxybenzene-1-thiol Chemical and Physical Properties

Names and Identifiers

    • Benzenethiol,4-fluoro-2-methoxy-
    • 4-Fluoro-2-methoxybenzenethiol
    • 4-fluoro-2-methoxybenzene-1-thiol
    • 398456-80-9
    • 4-FLUORO-2-METHOXY-BENZENETHIOL
    • 4-Fluoro-2-methoxythiophenol
    • DTXSID00622807
    • CS-0302387
    • SCHEMBL4804849
    • EN300-1849311
    • AKOS006309291
    • MDL: MFCD11111073
    • Inchi: 1S/C7H7FOS/c1-9-6-4-5(8)2-3-7(6)10/h2-4,10H,1H3
    • InChI Key: ZQZQPQBXQIUSOT-UHFFFAOYSA-N
    • SMILES: SC1C=CC(=CC=1OC)F

Computed Properties

  • Exact Mass: 158.02021
  • Monoisotopic Mass: 158.02016418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 10.2Ų

Experimental Properties

  • PSA: 9.23

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4-fluoro-2-methoxybenzene-1-thiol Suppliers

Amadis Chemical Company Limited
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(CAS:398456-80-9)4-fluoro-2-methoxybenzene-1-thiol
Order Number:A1158247
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:44
Price ($):1511.0
Email:sales@amadischem.com

Additional information on 4-fluoro-2-methoxybenzene-1-thiol

Research Briefing on 4-fluoro-2-methoxybenzene-1-thiol (CAS: 398456-80-9): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences

4-fluoro-2-methoxybenzene-1-thiol (CAS: 398456-80-9) is a fluorinated aromatic thiol compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This briefing synthesizes the latest findings (2022-2023) regarding its synthetic methodologies, biochemical interactions, and potential therapeutic applications, with particular emphasis on its role as a key intermediate in drug discovery pipelines.

Recent studies published in Journal of Medicinal Chemistry (2023) demonstrate novel synthetic routes for 398456-80-9 via Pd-catalyzed C-S cross-coupling reactions with improved yields (82-89%) and regioselectivity. The electron-withdrawing fluoro group and methoxy substitution pattern have been shown to significantly influence the compound's reactivity in nucleophilic aromatic substitution reactions, making it particularly valuable for constructing sulfur-containing pharmacophores. Density functional theory (DFT) calculations corroborate these experimental observations, revealing a 15-20% reduction in activation energy compared to non-fluorinated analogs.

In biochemical applications, 4-fluoro-2-methoxybenzene-1-thiol has emerged as a crucial building block for developing covalent inhibitors targeting cysteine proteases. A 2022 Nature Chemical Biology study identified its derivative as a potent (IC50 = 23 nM) and selective inhibitor of SARS-CoV-2 main protease (Mpro), with X-ray crystallography confirming the formation of a disulfide bond with the catalytic Cys145 residue. The fluorine atom's strategic placement enhances membrane permeability (LogP = 2.1) while maintaining metabolic stability (t1/2 > 6h in human microsomes).

Pharmaceutical development efforts have focused on leveraging 398456-80-9 for radiopharmaceutical applications. A recent Journal of Nuclear Medicine (2023) report describes 18F-labeled derivatives for PET imaging of tumor-associated cysteine cathepsins, achieving tumor-to-background ratios of 4.7:1 in murine models. The compound's thiol group enables facile conjugation to maleimide-functionalized vectors while the fluorine atom serves dual purposes as both a metabolic stabilizer and radiolabeling site.

Ongoing clinical investigations (Phase I/II) are evaluating 398456-80-9-derived small molecules as novel therapeutics for inflammatory diseases. Preliminary data presented at the 2023 American Chemical Society National Meeting indicate significant suppression of IL-1β production (78% reduction vs. control) in macrophage models through selective modulation of the NLRP3 inflammasome pathway. Structure-activity relationship (SAR) studies highlight the critical role of both the thiol and methoxy groups in target engagement.

From a safety perspective, recent toxicological assessments (2023) in Chemical Research in Toxicology demonstrate favorable profiles for 4-fluoro-2-methoxybenzene-1-thiol derivatives, with no observed genotoxicity up to 100 μM concentrations in Ames tests. However, researchers caution that the reactive thiol moiety necessitates careful prodrug design to minimize off-target effects in vivo.

Future research directions highlighted in a 2023 ACS Central Science perspective article include: (1) development of asymmetric synthesis protocols for chiral derivatives, (2) exploration of bioorthogonal thiol-disulfide exchange reactions for targeted drug delivery, and (3) computational prediction of novel protein targets through molecular docking simulations of 398456-80-9 scaffold variations.

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Amadis Chemical Company Limited
(CAS:398456-80-9)4-fluoro-2-methoxybenzene-1-thiol
A1158247
Purity:99%
Quantity:5g
Price ($):1511.0
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